methyl 5-isopropoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-isopropoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO3. It is an indole derivative, which means it contains the indole ring system, a common structure found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Methyl 5-isopropoxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may interact with its targets in a manner that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Methyl 5-isopropoxy-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can result in the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses, depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit viral enzymes by binding to their active sites, thereby preventing viral replication . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, depending on their stability and degradation rates . Long-term exposure to this compound may result in cumulative effects on cellular processes, including alterations in cell proliferation, apoptosis, and immune responses.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, low to moderate doses of this compound may exhibit beneficial effects, such as antiviral or anticancer activity, while higher doses may result in toxicity or adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further influence metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within cells . For instance, indole derivatives can localize to the nucleus, mitochondria, or other organelles, where they exert their biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of methyl 5-isopropoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the specific starting materials and reaction conditions would include the use of isopropoxy-substituted phenylhydrazine and an appropriate ester .
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction temperatures to ensure efficient production .
Chemical Reactions Analysis
Methyl 5-isopropoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 5-isopropoxy-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 5-isopropoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-5-carboxylate: Similar in structure but lacks the isopropoxy group, which can influence its reactivity and biological activity.
Ethyl 5-methylindole-2-carboxylate: Another similar compound with different substituents, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which can confer distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
IUPAC Name |
methyl 5-propan-2-yloxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFTXEWKRQOJCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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